molecular formula C12H13NO2 B8424064 4-Tert-butyl-1-ethynyl-2-nitrobenzene

4-Tert-butyl-1-ethynyl-2-nitrobenzene

Cat. No.: B8424064
M. Wt: 203.24 g/mol
InChI Key: XACJCVPDECVFJP-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-ethynyl-2-nitrobenzene is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a tert-butyl group, an ethynyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-ethynyl-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to form 4-tert-butyl-1-nitrobenzene. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base like triethylamine and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, making it less reactive compared to unsubstituted benzene .

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Substitution: Typically requires strong electrophiles and acidic conditions.

    Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.

    Coupling Reactions: Palladium catalyst, copper co-catalyst, base (e.g., triethylamine), and solvent (e.g., THF or DMF).

Major Products

    Reduction: 4-tert-Butyl-1-ethynyl-2-aminobenzene.

    Coupling Reactions: Various substituted benzene derivatives depending on the coupling partner.

Scientific Research Applications

4-Tert-butyl-1-ethynyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of probes for studying biological systems.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-ethynyl-2-nitrobenzene depends on its functional groups:

    Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

    Ethynyl Group: Provides a site for further chemical modifications through coupling reactions.

    tert-Butyl Group: Increases the steric hindrance around the benzene ring, affecting its reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-1-nitrobenzene: Lacks the ethynyl group, making it less versatile for coupling reactions.

    4-Ethynyl-1-nitrobenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    4-tert-Butyl-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and properties.

Uniqueness

4-Tert-butyl-1-ethynyl-2-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-tert-butyl-1-ethynyl-2-nitrobenzene

InChI

InChI=1S/C12H13NO2/c1-5-9-6-7-10(12(2,3)4)8-11(9)13(14)15/h1,6-8H,2-4H3

InChI Key

XACJCVPDECVFJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-tert-Butyl-2-nitro-phenylethynyl)-trimethyl-silane (3.167 g, 11.51 mmol) and potassium carbonate (3.18 g, 23.0 mmol) were stirred in 75 mL methanol for 20 minutes. The resulting mixture was partitioned between ethylacetate and water. The ethylacetate layer was washed with brine, dried over anhydrous MgSO4, concentrated in vacuo, and purified by flash chromatography with gradient elution with 0 to 5% ethylacetate/hexanes to yield 4-tert-Butyl-1-ethynyl-2-nitro-benzene (1.910 g, 9.398 mmol).
Name
(4-tert-Butyl-2-nitro-phenylethynyl)-trimethyl-silane
Quantity
3.167 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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